molecular formula C11H15NO2S B5361943 N-cyclopropyl-2,4-dimethylbenzenesulfonamide

N-cyclopropyl-2,4-dimethylbenzenesulfonamide

Cat. No. B5361943
M. Wt: 225.31 g/mol
InChI Key: SAKBNTFPPFLIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2,4-dimethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In

Scientific Research Applications

N-cyclopropyl-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the development of these diseases.

Mechanism of Action

N-cyclopropyl-2,4-dimethylbenzenesulfonamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the development of autoimmune and inflammatory diseases. By inhibiting Janus kinases, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. It reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation of T cells and B cells, which are involved in the development of autoimmune and inflammatory diseases. In addition, it has been shown to have a positive effect on bone metabolism, reducing the risk of osteoporosis.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of Janus kinases, which makes it a valuable tool for studying the role of Janus kinases in various biological processes. It has also been shown to be effective in animal models of autoimmune and inflammatory diseases, which makes it a promising candidate for further preclinical studies. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal studies. In addition, it has been shown to have some off-target effects, which may complicate the interpretation of the results.

Future Directions

For the study of N-cyclopropyl-2,4-dimethylbenzenesulfonamide include the development of more selective Janus kinase inhibitors, the study of its long-term effects, and the development of combination therapies.

Synthesis Methods

The synthesis of N-cyclopropyl-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperature and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%.

properties

IUPAC Name

N-cyclopropyl-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-3-6-11(9(2)7-8)15(13,14)12-10-4-5-10/h3,6-7,10,12H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKBNTFPPFLIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.